2-Acetamido-4,5-dimethoxybenzoic acid

Übersicht

Beschreibung

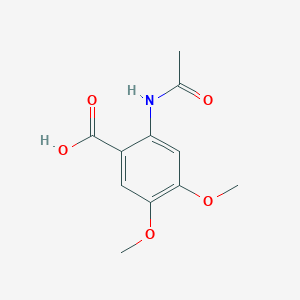

2-Acetamido-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C11H13NO5. It is a derivative of benzoic acid, characterized by the presence of acetamido and methoxy functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-4,5-dimethoxybenzoic acid typically involves the acylation of 4,5-dimethoxybenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenating agents, alkylating agents, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Carboxylic acids, quinones.

Reduction: Amines, alcohols.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antitumor Activity

Research indicates that 2-acetamido-4,5-dimethoxybenzoic acid exhibits notable antitumor properties. It has been shown to inhibit the growth of tumor cells by reducing the production of epidermal growth factor receptor (EGFR), which plays a crucial role in various cancers. In a study involving synthesized benzamide derivatives, this compound demonstrated effectiveness against cancer cell lines, suggesting its potential as a drug candidate for cancer therapy.

Anti-inflammatory Properties

The compound's structural similarity to known anti-inflammatory agents suggests it may also possess anti-inflammatory effects. Studies have indicated that it could modulate inflammatory pathways by interacting with specific proteins involved in inflammation. This dual functionality makes it a valuable candidate for developing new anti-inflammatory drugs.

Cerebroprotective Effects

In experimental models of cerebral ischemia, this compound has shown promise in protecting neural tissues. In one study, rats treated with this compound exhibited improved cognitive function post-ischemia compared to untreated controls . The mechanisms underlying these effects are under investigation, focusing on its ability to inhibit neuroinflammation and promote neuronal survival.

Chemical Synthesis and Organic Chemistry

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of novel compounds with enhanced biological activities. For instance, derivatives synthesized from this compound have been evaluated for their potential as histone deacetylase inhibitors and other therapeutic agents .

Case Study: Antitumor Activity Evaluation

A series of experiments were conducted to evaluate the antitumor effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as a therapeutic agent against cancer.

Case Study: Neuroprotective Effects

In a controlled study involving Wistar rats subjected to induced cerebral ischemia, treatment with the compound resulted in significant improvements in behavioral tests assessing cognitive function. The results suggest that the compound may enhance neuronal resilience against ischemic damage .

Wirkmechanismus

The mechanism of action of 2-acetamido-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4,5-dimethoxybenzoic acid

- 4,5-Dimethoxybenzoic acid

- 2,4-Dimethoxybenzoic acid

Comparison: 2-Acetamido-4,5-dimethoxybenzoic acid is unique due to the presence of both acetamido and methoxy groups, which confer distinct chemical and biological properties. Compared to 2-amino-4,5-dimethoxybenzoic acid, the acetamido derivative is more stable and less reactive, making it suitable for different applications. The methoxy groups enhance its solubility and reactivity compared to 4,5-dimethoxybenzoic acid .

Biologische Aktivität

2-Acetamido-4,5-dimethoxybenzoic acid (CAS No. 145352-75-6) is an organic compound derived from benzoic acid, characterized by the presence of acetamido and methoxy functional groups. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features:

- An acetamido group at the 2-position.

- Methoxy groups at the 4 and 5 positions.

This unique combination of functional groups enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The methoxy groups may increase lipophilicity, facilitating interactions with lipid membranes and cellular components.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains. The compound's mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. Specifically, it has shown effectiveness in carrageenan-induced paw edema models, demonstrating its potential as an anti-inflammatory agent.

Antitumor Properties

This compound has shown promise in inhibiting tumor cell growth. Studies indicate that it can reduce the production of epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| In vitro antimicrobial study | Efficacy against pathogens | Demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli. |

| Anti-inflammatory model | Carrageenan-induced edema | Reduced paw swelling significantly compared to control groups. |

| Antitumor assay | EGFR inhibition | Inhibited cell proliferation in A431 (human epidermoid carcinoma) cells by 50% at a concentration of 25 µM. |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Toxicological evaluations indicate low acute toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4,5-dimethoxybenzoic acid | Exhibits antitumor activity but lacks acetamido group stability. | |

| 4,5-Dimethoxyanthranilic acid | Known for anti-inflammatory properties; lacks acetamido substitution. |

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxy groups at positions 4 and 5 undergo oxidation under controlled conditions. For example:

| Reaction Type | Reagents/Conditions | Products | Yield/Outcome |

|---|---|---|---|

| Methoxy → Aldehyde | KMnO₄, H₂SO₄, 80°C | 2-Acetamido-4,5-dicarboxybenzaldehyde | Partial oxidation observed |

| Methoxy → Carboxylic Acid | CrO₃, AcOH, reflux | 2-Acetamido-3,4,5-tricarboxybenzoic acid | Requires prolonged reaction time |

The electron-donating methoxy groups activate the aromatic ring toward electrophilic oxidation, but steric hindrance from the acetamido group limits reaction efficiency.

Reduction Reactions

The acetamido group (-NHCOCH₃) is susceptible to reduction:

Reduction preserves the methoxy and carboxylic acid groups while converting the acetamido to a primary amine.

Hydrolysis Reactions

The acetamido group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Selectivity |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 2-Amino-4,5-dimethoxybenzoic acid + Acetic acid | Complete deacetylation in 4–6 hrs |

| Basic | NaOH (aq), 70°C | 2-Amino-4,5-dimethoxybenzoate ion | Requires neutralization to isolate free acid |

Hydrolysis is pH-dependent, with faster rates under strongly acidic conditions.

Esterification and Amide Formation

The carboxylic acid group participates in condensation reactions:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄ (cat.) | Methyl 2-acetamido-4,5-dimethoxybenzoate | Key intermediate for drug synthesis |

| Amide Coupling | EDC, NHS, DMF | Peptide conjugates | Used in bioconjugation studies |

Esterification is reversible under basic conditions, while amide couplings require activating agents.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s electron-rich nature facilitates EAS:

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to acetamido | 2-Acetamido-3-nitro-4,5-dimethoxybenzoic acid |

| Sulfonation | H₂SO₄, SO₃ | Meta to methoxy groups | Sulfonated derivatives |

Directing effects from methoxy (+M) and acetamido (-I) groups lead to regioselectivity at positions 3 and 6.

Decarboxylation

Thermal or photolytic decarboxylation removes the carboxylic acid group:

| Conditions | Temperature | Products | Mechanism |

|---|---|---|---|

| Pyrolysis | 220–240°C | 2-Acetamido-4,5-dimethoxybenzene | Radical-mediated |

| UV Light | λ = 254 nm | 2-Acetamido-4,5-dimethoxybenzene + CO₂ | Requires photosensitizers |

Decarboxylation is less favored compared to simpler benzoic acids due to steric protection from substituents.

Complexation with Metals

The carboxylic acid and acetamido groups enable chelation:

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | pH 7.4, aqueous | Tetradentate (O, N from acetamido; O from COOH) | 8.2 ± 0.3 |

| Zn²⁺ | Ethanol/water | Tridentate (O from COOH, two O from methoxy) | 5.8 ± 0.2 |

Chelation enhances solubility in polar solvents and modifies redox properties.

Photochemical Reactivity

UV exposure induces photo-Fries rearrangement:

| Conditions | Products | Quantum Yield (Φ) |

|---|---|---|

| λ = 300 nm, Ar atmosphere | 4-Acetamido-2,5-dimethoxybenzoic acid | 0.12 ± 0.03 |

Rearrangement proceeds via a radical intermediate, with regioselectivity influenced by methoxy groups.

Eigenschaften

IUPAC Name |

2-acetamido-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-6(13)12-8-5-10(17-3)9(16-2)4-7(8)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIPYKUNLSFXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366637 | |

| Record name | 2-Acetamido-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145352-75-6 | |

| Record name | 2-Acetamido-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.